N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a hydroxypyrimidine carboxamide moiety. The presence of the difluoromethoxy group is particularly noteworthy as it can influence the compound’s reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl intermediate. This intermediate can be synthesized through a difluoromethylation reaction, where a difluoromethylating agent is used to introduce the difluoromethoxy group onto a phenyl ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine .
Scientific Research Applications
N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds and other interactions with the target site . This can lead to modulation of the target’s activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxy-substituted phenyl derivatives and hydroxypyrimidine carboxamides . These compounds share structural similarities but may differ in their specific substituents and overall reactivity.
Uniqueness
N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to the specific combination of the difluoromethoxy group and the hydroxypyrimidine carboxamide moiety. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O3/c13-12(14)20-8-3-1-2-7(4-8)17-11(19)9-5-10(18)16-6-15-9/h1-6,12H,(H,17,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVSJARHXLSFBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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